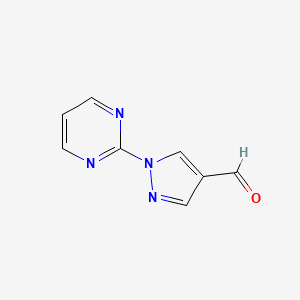

1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

Pyrimidines and pyrazoles are both important classes of heterocyclic compounds. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives often involves reactions with various reagents under specific conditions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized using a chalcone-bearing thiophene nucleus .

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . Computational tools can also be used to investigate their molecular and electronic behavior .

Chemical Reactions Analysis

Chemical reactions involving pyrimidine and pyrazole derivatives can be complex and varied, depending on the specific compounds and conditions involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various experimental methods. For example, the melting point, yield, and NMR data can be obtained through laboratory experiments .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including those related to 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activities against various bacteria and fungi. The results indicated that the antimicrobial activity depended on the type of the Schiff base moiety, with no cytotoxic activity observed in the tested compounds (Hamed et al., 2020).

Antitumor Activity and Molecular Docking

El-Zahar et al. (2011) focused on synthesizing benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (a compound closely related to this compound). The study also included molecular docking studies of the newly prepared compounds as thymidylate synthase inhibitors, and the evaluation of their cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).

Synthesis and Evaluation of Analogues for Anticancer Activity

Research by Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, assessing their biological evaluation as anticancer agents. The design of these compounds was based on docking with the mTOR protein, and they showed significant activity against various human cancer cell lines (Reddy et al., 2014).

Design and Synthesis for Anticonvulsant and Analgesic Studies

A study by Viveka et al. (2015) involved designing and synthesizing new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to this compound. The synthesized compounds were evaluated for their in vivo anticonvulsant activity using the maximal electroshock seizure test, and their analgesic activity was investigated by the tail flick method (Viveka et al., 2015).

Mecanismo De Acción

Target of Action

Similar pyrimidine-based compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

If it acts similarly to other pyrimidine derivatives, it may influence pathways related to cell cycle regulation, given its potential interaction with cdk2 .

Pharmacokinetics

Similar pyrimidine-based compounds have been found to be metabolized via hydroxylation at the 5’ position of the pyrimidine ring, and they are eliminated by both metabolism and renal clearance .

Result of Action

Similar pyrimidine-based compounds have shown cytotoxic activities against various cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the binding of this compound to CDKs results in the inhibition of their kinase activity, which in turn affects cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit target enzymes and induce desired cellular responses without causing significant toxicity . At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic window . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and tissue distribution . These interactions play a crucial role in determining the pharmacokinetics and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, this compound can interact with transcription factors and other regulatory proteins to modulate gene expression . In the mitochondria, this compound can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

1-pyrimidin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-6-7-4-11-12(5-7)8-9-2-1-3-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZFJMJCQMKFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

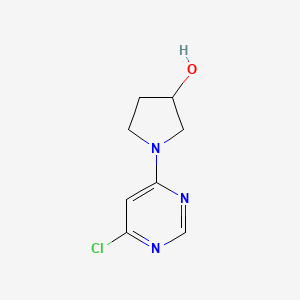

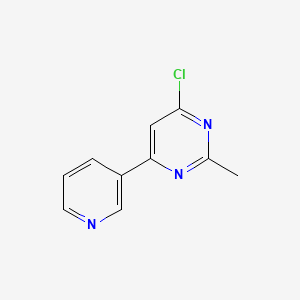

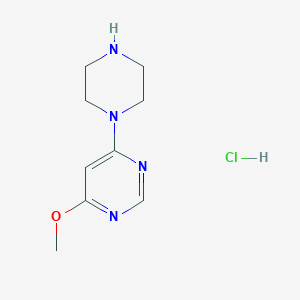

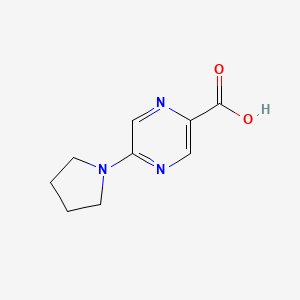

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)

![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)